N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a triazole ring, a sulfanyl group, and a propanamide group. It also contains chlorophenyl and methoxyphenyl substituents. These functional groups and substituents could potentially give the compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and substituents. For example, the triazole ring might participate in reactions with electrophiles, and the propanamide group might undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its functional groups and substituents .Scientific Research Applications
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including those with chlorophenyl and methoxyphenyl groups, has shown significant antimicrobial potential. For instance, the synthesis and evaluation of novel 1,2,4-triazole derivatives have demonstrated promising antibacterial and antifungal activities. These compounds, through their structural modifications, have shown efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents in the development of new therapeutic strategies (Bektaş et al., 2007), (Wang et al., 2010).
Material Science Applications
Compounds containing sulfanyl groups and triazole rings have been explored for their potential in material sciences, particularly in the synthesis of polymers with high refractive indices and small birefringences. These materials have applications in optics and electronics, where materials with specific light transmission and refractive properties are required. The synthesis and characterization of these materials underscore the versatility of triazole derivatives in developing advanced materials with desirable thermal and mechanical properties (Tapaswi et al., 2015).
Molecular Docking and Drug Design
The structural motifs found in triazole derivatives, including interactions with chlorophenyl and methoxyphenyl groups, have been investigated for their potential in drug design, particularly through molecular docking studies. These studies help in understanding how such molecules might interact with biological targets, such as enzymes or receptors, providing a foundation for the design of molecules with specific biological activities. The docking studies of tetrazole derivatives serve as an example of how computational chemistry can predict the interaction of these molecules within biological systems, potentially leading to the development of new therapeutic agents (Al-Hourani et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c1-32-21-13-9-18(10-14-21)22(15-23(31)27-16-17-5-3-2-4-6-17)33-25-28-24(29-30-25)19-7-11-20(26)12-8-19/h2-14,22H,15-16H2,1H3,(H,27,31)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZOVTKCVKVDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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